molecular formula C11H12N2O B3822272 N-(2-cyanoethyl)-4-methylbenzamide

N-(2-cyanoethyl)-4-methylbenzamide

Cat. No.: B3822272
M. Wt: 188.23 g/mol
InChI Key: QPMZYDIUEFNPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanoethyl)-4-methylbenzamide is a benzamide derivative featuring a 4-methylphenyl group attached to an amide nitrogen, which is further substituted with a 2-cyanoethyl chain. Benzamide derivatives are widely studied for their ability to mimic ATP-binding motifs or interact with enzyme active sites, making them valuable in drug discovery .

Properties

IUPAC Name

N-(2-cyanoethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMZYDIUEFNPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-cyanoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Methylbenzoic acid derivative.

  • Reduction: 4-Methylbenzylamine.

  • Substitution: Various alkylated benzamide derivatives.

Scientific Research Applications

N-(2-Cyanoethyl)-4-methylbenzamide has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and analgesic properties.

  • Industry: Employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyanoethyl group can interact with enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

HDAC Inhibitors
  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide Activity: Dual HDAC1/HDAC3 inhibitor with Ki values of 6 nM (HDAC1) and 1 nM (HDAC3), showing a 6-fold selectivity for HDAC1 over HDAC3 . Key Feature: The extended alkyl chain with a terminal amino group enhances binding to HDAC catalytic pockets.
  • Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Activity: Less potent than 109, with Ki values of 50 nM (HDAC1) and 17 nM (HDAC3), demonstrating 3-fold selectivity for HDAC3. The 4-fluoro substitution reduces potency but improves isotype selectivity .
  • Compound B10: N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide Activity: HDAC2 inhibitor with a docking score of -76.7 kcal/mol, outperforming reference compounds SAHA (-42.5 kcal/mol) and MS-275 (-40.4 kcal/mol). The imidazole group facilitates hydrogen bonding with His146 and Gly154 residues .
Kinase Inhibitors
  • Ispinesib: N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide Activity: Kinesin spindle protein (KSP) inhibitor with a binding energy of -5.2 kcal/mol. The quinazolinone moiety enhances target affinity but results in low oral bioavailability in rats .
  • Ponatinib Analog: Inhibitor 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide Activity: Targets ABL T315I mutant kinases. The ethynyl-linked imidazopyridine group improves potency but compromises pharmacokinetics .
Structural Analogs with Halogen/Nitro Substituents
  • 4MNB : 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide

    • Structural Insight : Bromine and nitro groups increase steric bulk, altering crystal packing compared to simpler benzamides. Used as a crystallographic reference for halogenated analogs .
  • N-(2-nitrophenyl)-4-bromo-benzamide

    • Structural Feature : Two molecules per asymmetric unit in crystalline form, with distinct torsion angles influenced by nitro and bromine substituents .

Pharmacokinetic and Binding Properties

Compound Target Binding Energy/IC50/Ki Pharmacokinetic Note Reference
N-(2-cyanoethyl)-4-methylbenzamide (Hypothetical) HDAC/Kinases (Predicted) N/A Likely moderate bioavailability due to cyanoethyl polarity
Compound 109 HDAC1/HDAC3 Ki = 6 nM (HDAC1), 1 nM (HDAC3) Slow-on/slow-off kinetics
Compound B10 HDAC2 Docking score = -76.7 kcal/mol Superior to SAHA/MS-275
Ispinesib KSP Binding energy = -5.2 kcal/mol Low oral bioavailability
Ponatinib Analog ABL T315I IC50 < 10 nM Poor rat bioavailability

Key Structural Insights

  • Cyanoethyl vs. Aminoalkyl Chains: The cyanoethyl group in this compound may offer a balance between polarity (enhancing solubility) and steric effects compared to bulkier aminoalkyl chains in HDAC inhibitors like 109 and 134.
  • Heterocyclic Additions: Imidazole (B10) or quinazolinone (Ispinesib) moieties improve target affinity but may complicate synthesis and pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for N-(2-cyanoethyl)-4-methylbenzamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nucleophilic acyl substitution between 4-methylbenzoyl chloride and 2-cyanoethylamine. Key considerations include:

  • Reagent stoichiometry : Excess 2-cyanoethylamine ensures complete reaction.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation by activating the carbonyl group .
  • Temperature control : Mild heating (40–60°C) balances reaction rate and side-product minimization.

Q. Table 1: Typical Reaction Conditions

ParameterOptimal ConditionReference
SolventDichloromethane (DCM)
CatalystDMAP (5 mol%)
Reaction Time6–8 hours
Yield70–85% (after HPLC)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer: Structural confirmation and purity assessment require a combination of techniques:

  • 1H/13C NMR : Identifies amide protons (δ ~8 ppm) and cyanoethyl group signals (δ ~2.5–3.5 ppm) .
  • FT-IR : Confirms C=O stretch (~1650 cm⁻¹) and CN stretch (~2250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS: [M+H]+ at m/z 218.1) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection .

Q. How can researchers ensure the purity of this compound during synthesis and purification?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates intermediates .
  • HPLC Monitoring : Track reaction progress and optimize elution protocols .

Advanced Research Questions

Q. What advanced computational methods are employed to predict the reactivity and stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in polar/nonpolar media .
  • Crystallographic Validation : SHELX software refines X-ray diffraction data to resolve bond angles and torsional strain .

Q. How do researchers resolve contradictions in crystallographic data for this compound?

Answer: Discrepancies in unit cell parameters or bond lengths are addressed by:

  • Multi-Software Cross-Validation : Compare SHELXL (refinement) and WinGX (data processing) outputs .
  • Twinned Data Analysis : Use SHELXE to deconvolute overlapping reflections in twinned crystals .
  • Thermal Ellipsoid Analysis (ORTEP-3) : Visualizes atomic displacement to identify disordered regions .

Q. What experimental strategies are used to investigate enzyme inhibition mechanisms involving this compound derivatives?

Answer:

  • Kinetic Assays : Measure IC50 values via fluorogenic substrates (e.g., for proteases or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to identify key interactions .

Q. Table 2: Example Enzyme Inhibition Study

Target EnzymeAssay TypeIC50 (μM)Reference
Protease XFluorescent0.45
Kinase YRadioactive1.2

Q. How can structure-activity relationship (SAR) studies enhance the biological activity of this compound analogs?

Answer:

  • Substituent Variation : Modify the cyanoethyl or methylbenzamide groups to alter hydrophobicity/H-bonding .
  • Bioisosteric Replacement : Replace the cyano group with nitro or trifluoromethyl to improve metabolic stability (Note: BenchChem excluded; substitute with ).
  • In Silico Screening : Virtual libraries prioritize analogs with predicted higher affinity .

Q. Table 3: SAR Trends for Analogs

Substituent PositionModificationActivity TrendReference
Benzamide C4Methyl → Ethyl↑ Solubility
Cyanoethyl N-positionCyano → Amide↓ Toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanoethyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanoethyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.